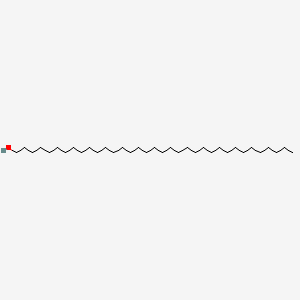

1-Pentatriacontanol

Description

Properties

IUPAC Name |

pentatriacontan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36/h36H,2-35H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZAWTKVXJYUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339717 | |

| Record name | 1-Pentatriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55517-90-3 | |

| Record name | 1-Pentatriacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55517-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentatriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of 1 Pentatriacontanol

Prevalence in Plant Cuticular Waxes

The outermost layer of terrestrial plants, the cuticle, is covered by a layer of epicuticular wax. This wax is a complex mixture of hydrophobic compounds, primarily very-long-chain fatty acids and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. oup.commdpi.commdpi.com These waxes form a crucial barrier against uncontrolled water loss and protect the plant from various environmental stresses. maxapress.comresearchgate.netfrontiersin.org

Distribution Across Diverse Plant Species and Families (e.g., Angiosperms, Gymnosperms)

Primary alcohols are common constituents of plant cuticular waxes across a wide range of species, from angiosperms to gymnosperms. sci-hub.sebioone.org The chain length of these alcohols typically ranges from C20 to C36. oup.com However, the specific distribution of 1-Pentatriacontanol (C35) is not well-documented. While general analyses of plant waxes often identify a range of primary alcohols, 1-Pentatriacontanol is rarely reported as a major component.

A study on the epicuticular waxes of various Caatinga and Cerrado species did detect the presence of Pentatriacontanol, although its relative abundance was not specified. researchgate.net This suggests that while present in the plant kingdom, it is likely a minor and inconsistently found component of cuticular wax mixtures. The general composition of cuticular waxes in angiosperms and gymnosperms shows a predominance of other chain lengths, often with even-numbered carbon chains being more abundant for alcohols. researchgate.net

Table 1: General Composition of Plant Cuticular Waxes

| Compound Class | General Abundance | Common Chain Lengths |

| Alkanes | Often dominant | C27, C29, C31, C33 |

| Primary Alcohols | Variable, can be high | C22, C24, C26, C28, C30 |

| Aldehydes | Minor to significant | C24, C26, C28 |

| Fatty Acids | Minor to significant | C16, C18, C20-C34 |

| Ketones | Minor | C29, C31 |

| Esters | Variable | C38-C70 |

| Triterpenoids | Variable, can be high | - |

Note: 1-Pentatriacontanol (C35) falls within the primary alcohol class but is not commonly reported as a major constituent.

Anatomical Localization and Functional Significance within Plant Tissues (e.g., Epidermis)

Plant cuticular waxes are synthesized in the epidermal cells. researchgate.net The components are then transported to the surface to form both the intracuticular wax, embedded within the cutin matrix, and the epicuticular wax, which forms the outermost crystalline or amorphous layer. oup.comnih.gov As a primary alcohol, 1-Pentatriacontanol would be located within these wax layers on the epidermis of leaves, stems, and fruits. researchgate.net

Influence of Abiotic and Biotic Environmental Stressors on 1-Pentatriacontanol Accumulation

Plants are known to alter the composition and quantity of their cuticular waxes in response to environmental stressors such as drought, salinity, and temperature extremes. mdpi.comfrontiersin.orgresearchgate.net Drought stress, in particular, often leads to an increase in total wax load and a shift in the proportion of certain compound classes, frequently favoring the accumulation of alkanes. mdpi.commaxapress.comfrontiersin.org

While the general response of very-long-chain alcohols to stress has been studied, specific data on the influence of abiotic or biotic stressors on the accumulation of 1-Pentatriacontanol is not available. It is plausible that its concentration could change in response to environmental cues, similar to other primary alcohols, but this has not been a focus of published research. Studies have shown that both increases and decreases in primary alcohol content can occur depending on the plant species and the nature of the stress. maxapress.comfrontiersin.org

Occurrence in Insect Secretions and Waxes

Insects, like plants, possess a cuticle that is often covered by a layer of lipids to prevent desiccation and for chemical communication. numberanalytics.comndsu.edulstmed.ac.uk This cuticular lipid layer is composed of a complex mixture of hydrocarbons, wax esters, fatty acids, and alcohols. bioone.orgmdpi.com

Identification in Specific Insect Orders and Developmental Stages (e.g., Coleoptera, Hemiptera)

Very-long-chain fatty alcohols are found in the cuticular lipids of various insects. gerli.comgerli.com However, a thorough review of the literature reveals no specific identification of 1-Pentatriacontanol in the secretions or waxes of insects, including those from the orders Coleoptera and Hemiptera. Studies on the chemical composition of insect cuticles tend to focus on more abundant hydrocarbons and shorter-chain alcohols that play significant roles in communication and water balance. mdpi.comresearchgate.net

Table 2: General Classes of Compounds in Insect Cuticular Lipids

| Compound Class | General Function |

| Hydrocarbons (n-alkanes, methyl-branched alkanes) | Desiccation resistance, chemical communication |

| Wax Esters | Desiccation resistance |

| Fatty Alcohols | Precursors, minor components, communication |

| Fatty Acids | Precursors, minor components |

| Aldehydes | Minor components |

Note: While fatty alcohols are present, there is no specific mention of 1-Pentatriacontanol in the reviewed literature for Coleoptera and Hemiptera.

Detection in Microbial Lipids and Exopolysaccharides

Long-chain alcohols, including 1-Pentatriacontanol, are components of microbial lipids, which are essential for cellular structure and energy storage. mdpi.comnioz.nl The analysis of these lipids, particularly their fatty acid and alcohol constituents, can serve as an indicator of microbial communities and their metabolic activities. nih.gov

Isolation from Bacterial and Fungal Cultures (e.g., Actinomycetes, Yeasts)

The isolation of specific lipid compounds from microorganisms is a multi-step process that begins with cultivating the microbes on a suitable nutrient medium. Actinomycetes, a group of filamentous bacteria, are often grown on specialized media like Starch Casein Agar (CSA) or International Streptomyces Project (ISP) media to encourage the production of secondary metabolites. nih.govscielo.br Similarly, yeasts such as Saccharomyces cerevisiae are cultured in nutrient-rich broths. nih.govnih.gov

Once sufficient biomass is achieved, the microbial cells are harvested, and the lipid extraction process begins. This typically involves using organic solvents to separate the lipids from other cellular components. The choice of solvent is critical and often involves a range from non-polar to polar, such as n-hexane, dichloromethane, ethyl acetate (B1210297), or a chloroform-methanol mixture, to effectively extract a wide array of lipids. nih.govresearchgate.net Subsequent purification steps, such as chromatography, are necessary to isolate individual compounds like 1-Pentatriacontanol from the complex lipid extract.

Table 1: General Methodologies for Isolating Compounds from Microbial Cultures

| Step | Description | Example Organisms | Common Media/Solvents | Citations |

|---|---|---|---|---|

| Cultivation | Growing microbial isolates on nutrient-rich media to generate biomass. | Actinomycetes (Streptomyces), Yeasts (Saccharomyces cerevisiae, Candida albicans) | ISP-2 Medium, Starch Casein Agar (CSA), Bennett's Agar, Yeast Extract-Malt Extract Agar (ISP2) | nih.govscielo.brnih.gov |

| Harvesting | Separating the microbial cells from the culture medium, typically through centrifugation. | Bacteria, Fungi | N/A | nih.gov |

| Extraction | Using organic solvents to extract bioactive compounds and lipids from the microbial biomass. | Streptomyces sp. | Ethyl Acetate, n-Hexane, Dichloromethane, n-Butanol | scielo.brnih.gov |

| Purification | Isolating specific compounds from the crude extract using techniques like chromatography. | General | Silica (B1680970) Gel Chromatography, High-Performance Liquid Chromatography (HPLC) | researchgate.net |

Potential Biogeochemical Cycling Implications in Microbial Ecosystems

Microorganisms are fundamental drivers of global biogeochemical cycles, mediating the transformation of essential elements like carbon, nitrogen, and phosphorus. libretexts.orgnumberanalytics.com Microbial metabolism, including the synthesis and breakdown of lipids, is a key part of these cycles. numberanalytics.commdpi.com

Long-chain alcohols such as 1-Pentatriacontanol represent a form of stored carbon. Their synthesis by microbes fixes atmospheric or substrate-derived carbon into a stable organic molecule. libretexts.org Within microbial ecosystems, these lipids can be:

An Energy and Carbon Source: Upon cell death and lysis, microbial lipids are released into the environment where they can be metabolized by other organisms, continuing the flow of carbon and energy. numberanalytics.com

A Component of Soil Organic Matter: Due to their chemical stability, long-chain lipids can resist degradation and become incorporated into soil organic matter, contributing to long-term carbon sequestration. numberanalytics.com

Tracers of Microbial Activity: The isotopic composition of microbial lipids can be analyzed to trace substrate usage and delineate the metabolic pathways within an ecosystem. nih.gov

The presence and persistence of 1-Pentatriacontanol in an environment can therefore provide insights into the structure of microbial communities and their role in the carbon cycle. frontiersin.org

Presence in Marine Organisms and Sediments

In marine environments, long-chain lipids are crucial for energy transfer through the food web and act as chemical records of environmental conditions when preserved in sediments.

Identification in Algae and Marine Invertebrates (e.g., Phytoplankton, Zooplankton)

Phytoplankton, or microalgae, are the primary producers in most marine ecosystems, synthesizing a vast array of organic compounds, including various lipids. researchgate.netmdpi.com These lipids are a vital energy source for zooplankton, the primary consumers that graze on phytoplankton. byjus.comresearchgate.net The transfer of lipids from phytoplankton to zooplankton is a critical link in the marine food web. mdpi.com

Zooplankton often store energy in the form of storage lipids, which include triacylglycerols and wax esters. researchgate.net Wax esters are composed of a long-chain fatty acid linked to a long-chain alcohol. While specific identification of 1-Pentatriacontanol in phytoplankton and zooplankton is not widely documented in baseline studies, the precursor molecules (long-chain fatty acids and alcohols) are known to be synthesized by algae and are essential components of these wax esters. researchgate.netmiami.edu Therefore, 1-Pentatriacontanol, if produced by certain algal species, would be transferred up the food chain and incorporated into the lipids of marine invertebrates like zooplankton.

Role as a Biogeochemical Marker in Paleoceanographic and Paleoenvironmental Studies

Marine sediments act as archives of past environmental conditions. europa.eu The chemical composition of sediment layers can be analyzed to reconstruct historical changes in climate, oceanography, and biology. scielo.br Certain stable organic molecules, known as biogeochemical markers or biomarkers, can be traced back to specific source organisms or environmental processes.

Long-chain alcohols like 1-Pentatriacontanol are relatively resistant to degradation, making them excellent potential biomarkers. geomar.de Their preservation in sediment cores allows scientists to look back in time. The utility of 1-Pentatriacontanol as a marker depends on linking its presence to a specific source. For instance, if it is found to be a major component of certain terrestrial plants or specific species of marine algae, its abundance in sediment cores could indicate:

Changes in Terrestrial Input: An increase in terrestrially-derived 1-Pentatriacontanol could signal periods of increased river runoff and erosion. scielo.br

Shifts in Phytoplankton Communities: The appearance or increased concentration of 1-Pentatriacontanol could mark historical blooms of a specific algal group that produces this compound.

By analyzing the concentration of such biomarkers in dated sediment cores, researchers can reconstruct past ecosystems and environmental changes. europa.eufrontiersin.org

Table 2: 1-Pentatriacontanol as a Potential Biogeochemical Marker

| Attribute | Description | Relevance to Paleo-Studies |

|---|---|---|

| Chemical Structure | C35H72O; A saturated primary alcohol with a 35-carbon chain. | High molecular weight and saturation contribute to chemical stability and long-term preservation in sediments. |

| Potential Sources | Waxes of terrestrial plants, epicuticular waxes of some marine algae. | Allows differentiation between terrestrial (land-based) and marine (ocean-based) organic matter input into sediments. |

| Information Provided | Presence, abundance, and isotopic composition (e.g., δ13C). | Can be used to infer changes in past vegetation, riverine discharge, sea surface temperature, and marine productivity. |

| Application | Paleoceanography, Paleoenvironmental Reconstruction. | Helps reconstruct past climate and ocean conditions by tracking changes in the sources of organic matter preserved in the seafloor. scielo.brgeomar.de |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Pentatriacontanol |

| n-Hexane |

| Dichloromethane |

| Ethyl Acetate |

| n-Butanol |

| Chloroform |

| Methanol |

| Carbon |

| Nitrogen |

| Phosphorus |

| Triacylglycerols |

| Wax Esters |

| 17-pentatriacontanol |

| Ti/Ca (Titanium/Calcium ratio) |

Biosynthesis, Degradation, and Metabolic Pathways of 1 Pentatriacontanol

De Novo Biosynthesis of Very Long-Chain Fatty Acid Precursors

The journey to 1-pentatriacontanol begins with the synthesis of its fatty acid precursor, pentatriacontanoic acid (C35:0). This process starts with the de novo synthesis of shorter-chain fatty acids, primarily palmitic acid (C16:0), which then undergo multiple cycles of elongation.

De novo fatty acid synthesis is a cytosolic process in animals and fungi, and occurs in the plastids of plants. researchgate.net It is carried out by the multi-enzyme complex known as fatty acid synthase (FAS). frontiersin.orgdiva-portal.org This system utilizes acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor for the growing acyl chain. diva-portal.org The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC) and represents a critical regulatory point in fatty acid production. asm.org The final product of the cytosolic FAS is typically palmitoyl-CoA (C16:0-CoA). diva-portal.org

Elongation Systems (e.g., Elongase Complexes, ELO Enzymes) and Substrate Specificity

To create very long-chain fatty acids (VLCFAs) like pentatriacontanoic acid, the initial C16:0-CoA product undergoes further elongation. This process is carried out by a membrane-bound fatty acid elongase (FAE) complex located in the endoplasmic reticulum. mdpi.com The FAE complex catalyzes a four-step cycle that adds two carbons from malonyl-CoA to the acyl-CoA chain with each turn. biomolther.org

The four core enzymatic reactions of the FAE complex are:

Condensation: This is the rate-limiting step and is catalyzed by a β-ketoacyl-CoA synthase (KCS), also known as an elongase (ELO). This enzyme condenses the acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. oup.comrothamsted.ac.ukresearchgate.net

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor. mdpi.com

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA. mdpi.com

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TECR) reduces the double bond, using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting substrate. unito.it

The substrate specificity of the entire elongation process is primarily determined by the KCS enzyme. rothamsted.ac.uknottingham.ac.uk Different KCS enzymes, or ELOVLs (Elongation of Very Long Chain Fatty Acids) in mammals, exhibit preferences for acyl-CoAs of different chain lengths and saturation levels. diva-portal.orgdiva-portal.org In mammals, seven ELOVL proteins have been identified (ELOVL1-7). frontiersin.orgdiva-portal.org Specifically, ELOVL4 has been shown to be crucial for the synthesis of very long-chain saturated fatty acids (VLC-SFAs) and is involved in the production of fatty acids up to C38 in the retina and skin. biomolther.orgdiva-portal.org This suggests that ELOVL4 is a key enzyme in the elongation pathway leading to the C35 precursor of 1-pentatriacontanol.

Table 1: Key Enzymes in the Fatty Acid Elongase (FAE) Complex

| Enzyme | Abbreviation | Function | Cofactor |

| β-ketoacyl-CoA synthase | KCS / ELOVL | Condenses acyl-CoA with malonyl-CoA (rate-limiting step) | - |

| β-ketoacyl-CoA reductase | KCR | Reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA | NADPH |

| 3-hydroxyacyl-CoA dehydratase | HCD | Dehydrates 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA | - |

| trans-2,3-enoyl-CoA reductase | TECR | Reduces trans-2,3-enoyl-CoA to a saturated acyl-CoA | NADPH |

Compartmentalization of Fatty Acid Elongation Complexes within Cellular Organelles

The biosynthesis of VLCFAs is spatially organized within the cell. The initial de novo synthesis of fatty acids up to C16 occurs in the cytosol in animal cells and in the plastids of plant cells. researchgate.net These C16 acyl chains are then transported to the endoplasmic reticulum (ER), which is the primary site for fatty acid elongation to produce VLCFAs. diva-portal.orgmdpi.com The FAE complex, including the various ELOVL enzymes, is an integral membrane protein system embedded within the ER membrane. rothamsted.ac.uk This compartmentalization ensures the separation of anabolic and catabolic fatty acid pathways and allows for the specialized production of VLCFAs for incorporation into various lipids or for further modification, such as reduction to fatty alcohols.

Enzymatic Reduction of Very Long-Chain Fatty Acyl-CoA to 1-Pentatriacontanol

The final step in the biosynthesis of 1-pentatriacontanol is the reduction of its corresponding fatty acyl-CoA, pentatriacontanoyl-CoA.

Characterization of Fatty Acyl-CoA Reductases (FARs) Responsible for Alcohol Synthesis

This reduction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs). mdpi.com FARs are typically membrane-associated enzymes that catalyze the NADPH-dependent reduction of a fatty acyl-CoA to a primary fatty alcohol. mdpi.comuniprot.org This reaction is a four-electron reduction that is thought to proceed through a fatty aldehyde intermediate, although this intermediate is not typically released from the enzyme. mdpi.com

Different FARs exhibit distinct substrate specificities. For example, some FARs from jojoba have been shown to accept saturated and monounsaturated fatty acyl-CoAs with chain lengths from C16 to C22. uniprot.org In plants, FARs are involved in the biosynthesis of components for cuticular waxes, suberin, and sporopollenin, often producing a range of long-chain alcohols. mdpi.com While a specific FAR that exclusively reduces pentatriacontanoyl-CoA has not been definitively isolated and characterized, the existence of FARs with activity towards very long-chain acyl-CoAs suggests that a member of this enzyme family is responsible for the synthesis of 1-pentatriacontanol. The substrate specificity is a key determinant of the final fatty alcohol profile of a cell or tissue. elifesciences.org

Co-factor Requirements and Reaction Kinetics of Identified FARs

The enzymatic reduction of fatty acyl-CoAs to fatty alcohols by FARs is dependent on the reducing co-factor NADPH (Nicotinamide Adenine Dinucleotide Phosphate). mdpi.com The reaction involves the transfer of four electrons from two molecules of NADPH to the carboxyl group of the fatty acyl-CoA, yielding a primary alcohol, Coenzyme A, and two molecules of NADP+.

The general reaction is as follows: R-CO-SCoA + 2 NADPH + 2 H⁺ → R-CH₂OH + 2 NADP⁺ + CoA-SH

Detailed kinetic parameters (such as K_m and k_cat) are specific to each FAR enzyme and its preferred substrate. For instance, some FARs show a higher affinity (lower K_m) for certain chain lengths or saturation levels of the acyl-CoA substrate. mdpi.com The catalytic efficiency of these enzymes would be a crucial factor in determining the rate of 1-pentatriacontanol production in organisms where it is synthesized.

Genetic Regulation of 1-Pentatriacontanol Biosynthesis Pathways (e.g., Gene Expression, Transcriptional Control)

The biosynthesis of 1-pentatriacontanol is tightly regulated at the genetic level, primarily through the transcriptional control of the genes encoding the ELOVL and FAR enzymes.

The expression of ELOVL genes is influenced by various transcription factors. Peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs) are key regulators of lipid metabolism, including the expression of several ELOVL genes. springermedizin.denih.gov For instance, PPARα activation can induce the expression of ELOVL1, ELOVL3, ELOVL5, and ELOVL6. springermedizin.de Hormones such as glucocorticoids and sex hormones can also influence the expression of certain ELOVLs, like ELOVL3. diva-portal.org In Arabidopsis, the transcription factor MYB30 has been shown to positively regulate the genes encoding the enzymes of the acyl-CoA elongase complex, impacting VLCFA biosynthesis. oup.com

Similarly, the expression of FAR genes is subject to transcriptional regulation. In plants, the transcription of FAR genes can be induced by abiotic stresses like drought and cold, as well as by the plant hormone abscisic acid (ABA), leading to changes in the composition of cuticular waxes. oup.com In some insects, the expression of FAR genes involved in pheromone biosynthesis is regulated by microRNAs, such as miR-31a, which can modulate the levels of specific fatty alcohols. frontiersin.org This intricate web of regulatory controls ensures that the production of very long-chain fatty alcohols like 1-pentatriacontanol is coordinated with the developmental and physiological needs of the organism.

Biodegradation Pathways of 1-Pentatriacontanol in Biological Systems

Microbial Degradation Mechanisms (e.g., Beta-oxidation, Alpha-oxidation)

Once 1-Pentatriacontanol is converted to its corresponding fatty acid (pentatriacontanoic acid), its carbon chain is systematically shortened through oxidation processes.

Terminal Oxidation and Beta-Oxidation: The most common pathway for the degradation of primary long-chain alcohols begins with terminal oxidation. mdpi.comfrontiersin.org This process occurs in a two-step sequence:

Oxidation to Aldehyde: The primary alcohol (1-Pentatriacontanol) is first oxidized to its corresponding aldehyde, pentatriacontanal. This reaction is catalyzed by long-chain alcohol dehydrogenases. mdpi.com

Oxidation to Fatty Acid: The aldehyde is then rapidly oxidized to a carboxylic acid, pentatriacontanoic acid, by aldehyde dehydrogenases. mdpi.comnih.gov

The resulting pentatriacontanoic acid, a very long-chain fatty acid, subsequently enters the beta-oxidation cycle. This is a core catabolic process that occurs within the mitochondria and peroxisomes in eukaryotes or the cytosol in prokaryotes. wikipedia.org In this cyclical pathway, the fatty acid chain is shortened by two carbons during each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orglibretexts.org Given that pentatriacontanoic acid has 35 carbons, its degradation involves a modified pathway compared to even-chained fatty acids, ultimately yielding propionyl-CoA in the final cycle, which can then enter other central metabolic pathways.

Peroxisomal Alpha- and Beta-Oxidation: Very long-chain fatty acids (VLCFAs) like pentatriacontanoic acid often undergo initial chain-shortening in peroxisomes, as mitochondria are less efficient at handling fatty acids longer than C22. wikipedia.orglibretexts.orgnih.gov The process in peroxisomes differs slightly from mitochondrial beta-oxidation, particularly in the first step, which is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂). libretexts.org

Alpha-oxidation is another relevant pathway, particularly for fatty acids that have a branch at the beta-carbon, which would block beta-oxidation. nepjol.info While 1-Pentatriacontanol is a straight-chain alcohol, alpha-oxidation also plays a role in the metabolism of certain VLCFAs in peroxisomes, where a single carbon is removed from the carboxyl end. libretexts.orgnepjol.info This pathway is crucial for the metabolism of dietary branched-chain fatty acids like phytanic acid. nih.gov

Characterization of Enzymatic Systems Involved in 1-Pentatriacontanol Catabolism

The catabolism of 1-Pentatriacontanol is mediated by a series of specific enzymes capable of acting on long, hydrophobic substrates. While enzymes specific to the C35 chain are not extensively characterized, the enzymatic systems that degrade other long-chain alkanes and alcohols provide a well-established model.

The initial oxidation of the alcohol is a critical step. In bacteria such as Pseudomonas aeruginosa, a novel oxidation system, LaoAB , has been identified for the degradation of primary long-chain alcohols derived from pollutants like alkanes. nih.gov This system is composed of LaoA and LaoB, which are interdependent for efficient alcohol oxidation. nih.gov

The broader enzymatic pathway for the terminal oxidation of long-chain alkanes, which are precursors to long-chain alcohols, involves several key enzyme families:

Alkane Hydroxylases: These enzymes initiate the degradation of alkanes by introducing an oxygen atom. For very long-chain alkanes, soluble flavoprotein alkane hydroxylases like LadA (found in Geobacillus thermodenitrificans) and AlmA are crucial. LadA, in particular, can oxidize n-alkanes from C15 up to at least C36. mdpi.comfrontiersin.org

Alcohol Dehydrogenases: Once the alcohol is formed (or is available as the initial substrate), long-chain alcohol dehydrogenases catalyze its oxidation to an aldehyde. mdpi.com

Aldehyde Dehydrogenases: These enzymes convert the long-chain aldehyde into a fatty acid, which is the substrate for beta-oxidation. mdpi.comnih.gov

The table below summarizes the key enzymatic steps and the enzyme families involved in the proposed degradation pathway of 1-Pentatriacontanol.

| Metabolic Step | Substrate | Product | Enzyme Class/System | Cellular Location (Eukaryotes) |

| Initial Oxidation | 1-Pentatriacontanol | Pentatriacontanal | Long-chain alcohol dehydrogenase (e.g., LaoAB system) | Peroxisomes, Endoplasmic Reticulum |

| Aldehyde Oxidation | Pentatriacontanal | Pentatriacontanoic acid | Fatty aldehyde dehydrogenase (FALDH) | Peroxisomes, Endoplasmic Reticulum |

| Chain Shortening | Pentatriacontanoic acid | Acetyl-CoA, Propionyl-CoA | Beta-oxidation enzymes | Peroxisomes (initial), Mitochondria |

This table is based on established pathways for very long-chain fatty alcohols and acids.

Environmental Factors Influencing Biodegradation Rates and Pathways

The efficiency and rate of 1-Pentatriacontanol biodegradation in the environment are governed by a combination of physical, chemical, and biological factors. mdpi.com

Bioavailability: Due to its very long alkyl chain, 1-Pentatriacontanol has extremely low water solubility, which is a primary limiting factor for its degradation. csic.esresearchgate.net Microorganisms can only degrade compounds that are dissolved in the aqueous phase or that they can directly contact. Some microbes produce biosurfactants to emulsify and increase the surface area of hydrophobic compounds, enhancing their uptake. researchgate.net

Temperature: Microbial metabolism generally increases with temperature up to an optimal point, beyond which enzyme denaturation occurs. medigraphic.com The degradation of long-chain hydrocarbons is often more efficient in warmer environments.

Oxygen Availability: The initial steps of oxidation via monooxygenases and dehydrogenases are typically aerobic processes, requiring molecular oxygen. enviro.wiki In anaerobic conditions, degradation is significantly slower and proceeds through different biochemical pathways, if at all.

Nutrient Availability: The growth of biodegrading microorganisms depends on the availability of essential nutrients, particularly nitrogen (N) and phosphorus (P). An imbalance or lack of these nutrients can limit microbial activity even if a carbon source like 1-Pentatriacontanol is abundant. mdpi.com

pH: Microbial enzymes have optimal pH ranges for activity. Extreme pH values in soil or water can inhibit the growth of relevant microbial populations and reduce the rate of biodegradation. medigraphic.com

| Environmental Factor | Effect on Biodegradation Rate | Reasoning |

| High Bioavailability | Increases | Facilitates microbial uptake and enzymatic access to the substrate. medigraphic.com |

| Optimal Temperature | Increases | Enhances microbial growth and enzyme kinetics. medigraphic.com |

| High Oxygen Level | Increases (for aerobic pathways) | Oxygen is a required substrate for oxygenase enzymes in the primary oxidative steps. enviro.wiki |

| Nutrient Richness (N, P) | Increases | Supports microbial growth and synthesis of degradative enzymes. mdpi.com |

| Neutral pH | Generally Optimal | Most degrading microorganisms thrive in neutral to slightly alkaline/acidic conditions. medigraphic.com |

| Low Water Solubility | Decreases | Reduces the availability of the compound to microbial cells. csic.esresearchgate.net |

Interspecies Transfer and Biotransformation of 1-Pentatriacontanol in Ecological Networks

1-Pentatriacontanol is a naturally occurring compound, frequently identified as a component of epicuticular waxes on plant leaves. researchgate.netresearchgate.net This placement at the primary producer level makes it a point of entry into terrestrial food webs.

Transfer from Plants to Herbivores: The primary route of interspecies transfer is through herbivory. When animals consume plant matter, they ingest the epicuticular waxes. Inside the digestive system of the herbivore, 1-Pentatriacontanol can be metabolized. The extent of its absorption and biotransformation depends on the digestive physiology of the animal. It may be broken down by the gut microbiome or absorbed and metabolized by the animal's own enzymatic systems, likely following pathways similar to those described for other dietary fatty alcohols and lipids.

Trophic Transfer: Any 1-Pentatriacontanol or its metabolic byproducts that are stored in the tissues of herbivores can then be transferred up the food chain to carnivores and omnivores. At each trophic level, the compound can be further metabolized, stored, or excreted. The high lipophilicity of this long-chain alcohol suggests a potential for bioaccumulation in the fatty tissues of organisms, although its efficient catabolism via beta-oxidation may mitigate this.

Role of Decomposers: Upon the death of plants and animals, organic matter containing 1-Pentatriacontanol is broken down by decomposers, primarily bacteria and fungi in the soil and sediment. These microorganisms play the final and most significant role in mineralizing the compound, returning its carbon to the biogeochemical cycle. frontiersin.org The biodegradation pathways utilized by these decomposers are the microbial mechanisms detailed in section 3.3.1. This decomposition process prevents the indefinite sequestration of carbon in these recalcitrant lipid molecules.

Advanced Synthetic Methodologies and Derivatization Chemistry of 1 Pentatriacontanol

Total Synthesis Strategies for 1-Pentatriacontanol

The chemical synthesis of 1-pentatriacontanol, due to its long aliphatic chain, is a non-trivial endeavor. The primary challenge lies in the controlled and efficient assembly of the 35-carbon backbone. Various synthetic strategies have been developed to construct such long-chain molecules, which can be broadly categorized into iterative processes, functional group reductions, and cross-coupling reactions.

Iterative Chain Elongation Approaches (e.g., Wittig Reactions, Alkylation)

Iterative chain elongation is a powerful strategy for building long carbon chains in a controlled manner. This involves the sequential addition of smaller carbon fragments to a growing chain.

Wittig Reaction: The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphonium (B103445) ylide. unigoa.ac.inmasterorganicchemistry.com For the synthesis of a precursor to 1-pentatriacontanol, a long-chain aldehyde or ketone can be reacted with an appropriate ylide, followed by hydrogenation of the resulting alkene.

A plausible retrosynthetic analysis for 1-pentatriacontanol using the Wittig reaction would involve disconnecting the C35 chain into two smaller fragments. For instance, an 18-carbon aldehyde could be coupled with a 17-carbon phosphonium ylide. The synthesis of the ylide itself begins with the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base to generate the ylide. masterorganicchemistry.comyoutube.com The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org Subsequent hydrogenation of the double bond would yield the saturated 35-carbon chain, which can then be converted to the final alcohol.

Alkylation: Alkylation strategies involve the formation of a carbon-carbon single bond by the reaction of a nucleophilic carbanion with an electrophilic alkyl halide. nih.gov This can be achieved through the use of organometallic reagents, such as Grignard reagents or organolithium compounds, or by activating a C-H bond adjacent to an electron-withdrawing group. For a molecule like 1-pentatriacontanol, an iterative alkylation approach could be employed, where a long-chain alkyl halide is repeatedly coupled with a shorter chain organometallic reagent.

A hypothetical iterative approach could involve the following sequence:

Activation of a terminal alkyne.

Alkylation with a long-chain alkyl halide.

Reduction of the internal alkyne to an alkane.

Conversion of the terminal alkyne to a halide for the next iteration.

This stepwise elongation allows for the precise construction of the desired carbon chain length.

| Iterative Chain Elongation Method | Key Reagents | Bond Formed | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | C=C (then hydrogenated to C-C) | Versatile for various chain lengths; stereocontrol possible. unigoa.ac.inorganic-chemistry.org |

| Alkylation | Organometallic Reagent, Alkyl Halide | C-C | Direct formation of C-C single bonds; requires careful control of reactivity. nih.govbwise.kr |

Reductive Methodologies from Very Long-Chain Carboxylic Acids or Esters (e.g., LiAlH₄, NaBH₄)

A more direct approach to 1-pentatriacontanol involves the reduction of the corresponding very long-chain carboxylic acid, pentatriacontanoic acid (also known as ceroplastic acid), or its ester derivatives. wikipedia.org This method is contingent on the availability of the C35 carboxylic acid, which can be sourced from natural products or synthesized.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Powerful reducing agents are required for this conversion.

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The high reactivity of LiAlH₄ necessitates careful handling.

Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄ and unable to reduce carboxylic acids directly, NaBH₄ can be used to reduce esters to alcohols. Therefore, pentatriacontanoic acid would first need to be converted to its corresponding ester (e.g., methyl pentatriacontanoate) before reduction with NaBH₄. This two-step process can sometimes offer better selectivity and milder reaction conditions.

| Reducing Agent | Substrate | Key Advantages | Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid or Ester | High reactivity, direct conversion of acid. | Requires anhydrous conditions, highly reactive. |

| Sodium Borohydride (NaBH₄) | Ester | Milder, more selective. | Requires prior conversion of the carboxylic acid to an ester. |

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Sonogashira, Negishi)

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and selective coupling of two different carbon fragments. mdpi.comrsc.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. bwise.kr For the synthesis of a 1-pentatriacontanol precursor, a long-chain terminal alkyne could be coupled with a long-chain vinyl halide. Subsequent reduction of the resulting enyne would provide the saturated carbon skeleton.

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and efficiency in forming C(sp³)-C(sp³) bonds, which is directly applicable to the construction of the aliphatic chain of 1-pentatriacontanol. A long-chain alkylzinc reagent could be coupled with a long-chain alkyl halide to assemble the C35 backbone in a convergent manner.

A plausible convergent synthesis using Negishi coupling could involve the coupling of a C17 or C18 alkylzinc halide with a C18 or C17 alkyl halide, respectively. The resulting C35 alkane could then be terminally functionalized and converted to the alcohol.

| Cross-Coupling Reaction | Coupling Partners | Catalyst | Key Features |

| Sonogashira Coupling | Terminal Alkyne, Vinyl/Aryl Halide | Palladium/Copper | Forms a C(sp)-C(sp²) bond, requires subsequent reduction for an alkane. bwise.kr |

| Negishi Coupling | Organozinc Reagent, Organic Halide | Palladium/Nickel | High functional group tolerance, effective for C(sp³)-C(sp³) bond formation. |

Chemo-Enzymatic and Biocatalytic Syntheses of 1-Pentatriacontanol

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis has emerged as a powerful alternative to traditional chemical synthesis. numberanalytics.com The use of whole-cell systems or isolated enzymes can offer high selectivity under mild reaction conditions. rsc.org

Whole-Cell Biotransformation Systems for Sustainable Production

Whole-cell biotransformation utilizes intact microbial cells as catalysts to perform specific chemical reactions. mdpi.com These systems have the advantage of containing all the necessary enzymes and cofactors for a particular metabolic pathway. For the production of very long-chain alcohols like 1-pentatriacontanol, engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae could be employed. asm.orgresearchgate.net

The general strategy involves engineering the host organism's fatty acid synthesis pathway to produce very long-chain fatty acids (VLCFAs). This can be achieved by introducing genes for specific elongases and reductases. The synthesized VLCFA, in this case, pentatriacontanoic acid, would then be reduced to 1-pentatriacontanol by an endogenous or heterologously expressed carboxylic acid reductase. While the production of such a long-chain alcohol presents challenges due to the hydrophobicity of the substrate and product, strategies like enzyme fusion and optimization of expression systems are being explored to improve efficiency. nih.govresearchgate.net

| Biocatalytic System | Description | Potential Advantages | Challenges |

| Whole-Cell Biotransformation | Use of engineered microorganisms to produce 1-pentatriacontanol from simple carbon sources. | Sustainable, uses renewable feedstocks, can be cost-effective at scale. | Low yields for very long chains, product toxicity to cells, complex metabolic engineering. asm.orgresearchgate.net |

Isolated Enzyme Applications for Stereoselective Synthesis (if applicable)

While 1-pentatriacontanol itself is an achiral molecule, the use of isolated enzymes offers the potential for the stereoselective synthesis of chiral long-chain alcohols. rsc.orgmdpi.com This would be relevant for the synthesis of isotopically labeled or stereospecifically substituted analogs of 1-pentatriacontanol for research purposes.

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral secondary alcohols. nih.govnih.gov For instance, a long-chain ketone could be stereoselectively reduced to a chiral alcohol with high enantiomeric excess. Lipases are another class of enzymes that can be used for the kinetic resolution of racemic alcohols through enantioselective acylation.

Although not directly applicable to the synthesis of the achiral 1-pentatriacontanol, the principles of stereoselective biocatalysis are crucial for the broader field of long-chain alcohol synthesis and modification. nih.govwpmucdn.com

Green Chemistry Principles Applied to 1-Pentatriacontanol Synthesis

The synthesis of long-chain alcohols like 1-pentatriacontanol is increasingly being scrutinized through the lens of green chemistry, which emphasizes the reduction or elimination of hazardous substances, maximization of atom efficiency, and minimization of waste. jocpr.comwikipedia.org This approach seeks to develop more sustainable and environmentally benign production methods. jocpr.com

Solvent-Free or Aqueous-Phase Reaction Conditions

A primary goal of green chemistry is to move away from traditional organic solvents, which are often volatile, toxic, and difficult to dispose of. For the synthesis of long-chain alcohols and their derivatives, this has led to the exploration of solvent-free and aqueous-phase reaction conditions.

Solvent-free, or neat, reactions offer significant advantages by increasing reactant concentration, which can lead to shorter reaction times and improved efficiency. mdpi.com For instance, innovative methods for synthesizing certain surfactants involve nucleophilic substitution reactions performed without any solvent, which represents the most efficient condition in terms of reactant concentration. mdpi.com

Aqueous-phase synthesis is another key strategy. While organic compounds like long-chain alcohols are typically insoluble in water, the use of micelle-forming surfactants can facilitate reactions in aqueous media. scispace.com Water is an ideal solvent from an environmental perspective as it is non-toxic, inexpensive, and non-flammable. scispace.com Biological processes, such as anaerobic fermentation, represent a significant advancement in aqueous-phase synthesis. Open-culture fermentation systems can convert organic waste streams, such as food waste, into valuable products including long-chain alcohols. researchgate.netdntb.gov.uarsc.org These bioprocesses operate in an aqueous environment and utilize microorganisms to perform complex chemical transformations, offering a sustainable alternative to conventional chemical synthesis. researchgate.net

Table 1: Comparison of Reaction Environments

| Feature | Solvent-Free Conditions | Aqueous-Phase Conditions | Traditional Organic Solvents |

|---|---|---|---|

| Environmental Impact | Low; eliminates solvent waste | Very Low; water is a benign solvent scispace.com | High; often toxic, volatile, and requires disposal |

| Reaction Efficiency | High; increased reactant concentration mdpi.com | Variable; may require catalysts or surfactants scispace.com | Generally high and well-understood |

| Safety | High; reduced flammability and toxicity risks | High; water is non-flammable scispace.com | Lower; flammability and toxicity are common concerns |

| Applicability | Dependent on physical state of reactants | Growing; enabled by biocatalysis and surfactants scispace.comresearchgate.net | Broad; widely used in organic synthesis |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgnumberanalytics.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. libretexts.org

The formula for calculating atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

In the synthesis of 1-pentatriacontanol, choosing reaction pathways with high atom economy is crucial for sustainability. Addition reactions, for example, are inherently atom-economical as they combine reactants without the loss of any atoms. langholmandcanonbieschools.dumgal.sch.uk

Waste minimization extends beyond atom economy to encompass the entire production process. researchgate.net Strategies include:

Recycling: Unreacted starting materials and waste streams can sometimes be re-integrated into the production process. researchgate.netepa.gov

Catalysis: The use of catalysts can enable more efficient reactions with fewer byproducts and can often be recovered and reused. langholmandcanonbieschools.dumgal.sch.uk

Process Optimization: In an industrial context, improving process control can significantly reduce waste. For example, replacing older control systems with modern electronic ones can cut down on the formation of tar-like waste products in monomer production involving long-chain alcohols, while also improving product yield and quality. epa.gov

Use of Renewable Feedstocks: Utilizing biomass or organic waste as starting materials, for instance in fermentation processes to produce long-chain alcohols, is a key strategy for sustainable production. researchgate.netrsc.org

Derivatization Chemistry of 1-Pentatriacontanol for Functional Material Development

The long hydrocarbon chain and terminal hydroxyl group of 1-pentatriacontanol make it a valuable building block for creating a variety of functional materials through derivatization.

Esterification Reactions for Waxes and Bio-based Polymers

Esterification is a fundamental reaction where a carboxylic acid reacts with an alcohol to form an ester and water. libretexts.org When long-chain alcohols like 1-pentatriacontanol are reacted with long-chain fatty acids, the resulting products are wax esters. libretexts.org These esters are important biological molecules, providing protective, waterproof coatings for plants and animals. libretexts.org

The synthesis of wax-like esters can be achieved by reacting an alcohol with a carboxylic acid (or its more reactive derivative, an acid chloride) in the molten state or a suitable solvent. google.comnih.gov The reaction is typically conducted at elevated temperatures (140-220 °C) and may be accelerated by catalysts. google.com The water produced during the reaction is removed to drive the equilibrium towards the ester product. google.com These synthetic waxes are used commercially as lubricants and protective coatings. libretexts.orggoogle.com

Table 2: Example Esterification Reaction Components

| Reactant 1 (Alcohol) | Reactant 2 (Carboxylic Acid) | Product |

|---|---|---|

| 1-Pentatriacontanol | Palmitic Acid | Pentatriacontyl palmitate |

| 1-Butanol | Acetic Acid | Butyl acetate (B1210297) libretexts.org |

Ether Synthesis for Hydrophobic Architectures and Surfactants

The hydroxyl group of 1-pentatriacontanol can be converted into an ether linkage, a key reaction for producing surfactants and other functional materials. Ethers are generally unreactive, making them stable as solvents and in various formulations. scispace.com

Common methods for ether synthesis include:

Williamson Ether Synthesis: This classic method involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. nucleos.com

Dehydration: The bimolecular dehydration of primary alcohols can produce symmetrical ethers, though this method is most efficient for simpler alcohols. scispace.com

Reaction with Ethylene (B1197577) Oxide: Long-chain alcohols are frequently reacted with ethylene oxide in the presence of a catalyst to produce alcohol ethoxylates. researchgate.net These nonionic surfactants are widely used. The terminal hydroxyl group of the ethoxylate can be further functionalized, for example, by carboxymethylation to create ether carboxylic acids, which are a class of mild anionic surfactants. researchgate.netneutronco.com

These ether derivatives of long-chain alcohols are valued for their surface activity and are used in detergents, cosmetics, and other personal care products. researchgate.netneutronco.com

Functionalization via Selective Oxidation and Halogenation Reactions

The primary alcohol group of 1-pentatriacontanol can be selectively modified through oxidation and halogenation to create useful intermediates for further synthesis.

Selective Oxidation: The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions. handwiki.org

To Aldehydes: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Collins reagent (CrO₃(pyridine)₂ in dichloromethane) are used for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. handwiki.org

To Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution will oxidize primary alcohols directly to carboxylic acids. handwiki.org A two-step procedure, where the alcohol is first oxidized to an aldehyde which is then isolated and further oxidized, is often employed to avoid harsh conditions. handwiki.org Green oxidation methods using catalysts like titanium silicalite-1 (TS-1) with hydrogen peroxide (H₂O₂) as the oxidant are also highly effective for the selective oxidation of alcohols. acsmaterial.com

Halogenation Reactions: Halogenation involves replacing the hydroxyl group with a halogen atom (F, Cl, Br, I). mt.comallen.in These halogenated alkanes are valuable synthetic intermediates, particularly for forming carbon-carbon bonds in coupling reactions. sigmaaldrich.com The hydroxyl group is a poor leaving group, so it is typically converted into a more reactive intermediate. Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) are commonly used to convert alcohols into the corresponding alkyl halides. sigmaaldrich.com The development of novel halogenating agents continues to provide milder and more selective methods for these transformations. tcichemicals.com

Formation of Supramolecular Assemblies and Self-Assembled Monolayers (SAMs) Utilizing 1-Pentatriacontanol Derivatives

The unique molecular architecture of 1-pentatriacontanol, characterized by an exceptionally long 35-carbon alkyl chain and a terminal hydroxyl group, makes it and its derivatives prime candidates for the construction of highly ordered supramolecular structures. These structures, including self-assembled monolayers (SAMs), are formed through spontaneous molecular organization driven by non-covalent interactions. The interplay between the hydrophobic chain and the functional headgroup dictates the formation, structure, and properties of these assemblies.

Supramolecular assemblies are complex chemical systems held together by intermolecular forces rather than covalent bonds. oaepublish.com Self-assembled monolayers (SAMs) represent a specific class of these assemblies, comprising single layers of organic molecules that spontaneously form on the surface of a substrate. wikipedia.orguni-tuebingen.de The formation of stable and well-ordered SAMs is largely dependent on three key factors: a strong, specific interaction between the molecule's headgroup and the substrate; van der Waals interactions between the long alkyl chains; and interactions between the terminal functional groups. sigmaaldrich.com

The primary driving force for the assembly of long-chain alcohols like 1-pentatriacontanol on a substrate is the combination of the affinity of the hydroxyl headgroup for the surface and the strong van der Waals forces between the lengthy hydrocarbon chains. nih.govresearchgate.net The 35-carbon chain of 1-pentatriacontanol provides substantial intermolecular van der Waals interactions, which promotes a high degree of crystallinity and thermal stability in the resulting monolayer. These forces encourage the molecules to pack tightly, leading to a well-ordered, dense film. sigmaaldrich.com

Derivatization of the terminal hydroxyl group of 1-pentatriacontanol is a key strategy to modulate the properties of the supramolecular assemblies. By converting the alcohol into other functional groups, such as esters or ethers, it is possible to tune the headgroup-substrate interaction, alter the packing density, and introduce new functionalities to the surface. For instance, converting the hydroxyl group to a thiol allows for the formation of highly stable SAMs on gold surfaces due to the strong gold-sulfur bond. sigmaaldrich.com Similarly, transformation into a silane (B1218182) enables robust covalent attachment to silica (B1680970) or other hydroxylated surfaces. wikipedia.org

One of the principal methods for creating monolayers from amphiphilic molecules like 1-pentatriacontanol is the Langmuir-Blodgett (LB) technique. wikipedia.orgarxiv.org This process involves spreading the molecules onto a liquid subphase (typically water), compressing them into an organized monolayer at the air-liquid interface, and then transferring this film onto a solid substrate. arxiv.org The resulting Langmuir-Blodgett films can consist of one or more monolayers, with a highly controlled thickness and molecular arrangement. wikipedia.org The very long chain of 1-pentatriacontanol would be expected to form a highly condensed and stable Langmuir film.

Research into the self-assembly of long-chain alcohols on surfaces like graphite (B72142) has provided significant insights into their organizational behavior. nih.govresearchgate.net Scanning tunneling microscopy (STM) studies reveal that these molecules typically form lamellar structures on the surface. Within these lamellae, the alkyl chains lie parallel to the substrate and are oriented along a specific crystallographic direction of the surface. The hydroxyl headgroups form hydrogen-bonded networks, which further stabilize the assembly. nih.gov While specific research on 1-pentatriacontanol is limited, the principles observed for other long-chain alcohols, such as 1-docosanol, are directly applicable. The increased chain length in 1-pentatriacontanol would enhance the van der Waals forces, likely leading to more defined and stable lamellar structures.

The characteristics of these assemblies are investigated using a variety of surface science techniques. These methods provide detailed information on the structure, packing, and orientation of the molecules within the monolayer.

Table 1: Characterization Techniques for 1-Pentatriacontanol Assemblies

| Technique | Information Provided |

| Scanning Tunneling Microscopy (STM) | Provides real-space images of the molecular arrangement on conductive substrates, revealing packing structures and domain formation. nih.govresearchgate.net |

| Atomic Force Microscopy (AFM) | Used to image the topography of the monolayer on various substrates and can also measure surface forces. mdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the molecules on the surface, confirming the presence of the monolayer and its chemical integrity. |

| Contact Angle Goniometry | Measures the surface wettability, which indicates the nature of the terminal groups of the SAM and the overall quality of the monolayer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Provides information about the chemical bonds and functional groups present, as well as insights into the conformational order of the alkyl chains. researchgate.net |

The derivatization of 1-pentatriacontanol allows for the creation of a wide array of supramolecular assemblies with tailored properties. The choice of the headgroup and the method of deposition are critical in determining the final structure and function of the monolayer.

Table 2: Potential 1-Pentatriacontanol Derivatives and Their Assemblies

| Derivative Class | Headgroup Example | Target Substrate | Key Interaction | Resulting Assembly Property |

| Alkanethiols | -SH | Gold, Silver, Copper | Strong, semi-covalent metal-sulfur bond sigmaaldrich.com | Highly stable, well-ordered SAM. |

| Silanes | -SiCl₃, -Si(OCH₃)₃ | Silicon Dioxide, Glass | Covalent Si-O-Substrate bond wikipedia.org | Robust, covalently attached monolayer. |

| Carboxylic Acids | -COOH | Metal Oxides (e.g., Al₂O₃, TiO₂) | Acid-base interaction, hydrogen bonding | Forms stable monolayers on oxide surfaces. nih.gov |

| Phosphonic Acids | -PO(OH)₂ | Metal Oxides, Indium Tin Oxide (ITO) | Strong binding to metal oxides | Thermally and chemically stable SAMs. |

Analytical Characterization and Detection Strategies for 1 Pentatriacontanol

Extraction and Sample Preparation Protocols for Complex Matrices

The initial and critical step in the analysis of 1-pentatriacontanol from complex materials, such as plant tissues or environmental samples, is its effective extraction and isolation from interfering compounds. nih.gov The choice of method depends on the nature of the sample matrix and the state of 1-pentatriacontanol (free or esterified).

Solvent Extraction Techniques (e.g., Soxhlet, Accelerated Solvent Extraction, Supercritical Fluid Extraction)

Traditional and modern solvent extraction techniques are widely employed for the isolation of lipophilic compounds like 1-pentatriacontanol.

Soxhlet Extraction: This classical and well-established method provides high extraction efficiency through a continuous process of solvent reflux and siphoning. hawachfilterpaper.comscribd.com The solid, ground sample is placed in a thimble, and a suitable solvent is heated, vaporized, condensed, and allowed to drip over the sample, ensuring thorough extraction. hawachfilterpaper.comhielscher.com While effective, Soxhlet extraction can be time-consuming and requires large volumes of solvent. scribd.com For instance, the extraction of fatty alcohols from plant material can take several hours to ensure complete recovery. wwu.edu

Accelerated Solvent Extraction (ASE): ASE is a more modern and automated technique that utilizes elevated temperatures and pressures to expedite the extraction process. thermofisher.com This method significantly reduces extraction time (often to less than 30 minutes per sample) and solvent consumption compared to traditional methods. thermofisher.com ASE has been successfully used for the extraction of long-chain alcohols from plant materials. scholaris.cafao.org One study demonstrated that a one-step ASE method provided equivalent estimates of alkane concentrations compared to saponification/esterification methods, with significantly higher recovery of surrogates. researchgate.net

Supercritical Fluid Extraction (SFE): SFE, most commonly employing supercritical carbon dioxide (scCO₂), is regarded as a "green" and gentle extraction technique. boku.ac.at Supercritical fluids possess gas-like diffusion and viscosity but liquid-like density and solvating power, allowing for the efficient extraction of thermally sensitive lipophilic compounds. boku.ac.at Due to its low critical temperature (31°C) and pressure (74 bar), scCO₂ is ideal for extracting compounds like 1-pentatriacontanol from natural materials without thermal degradation. boku.ac.at The polarity of scCO₂ can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds. nih.govgoogle.com SFE has been successfully applied to extract waxes, which contain long-chain alcohols, from various plant sources like date palm leaves. whiterose.ac.uk

| Extraction Technique | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solvent reflux and siphoning through a solid sample. hawachfilterpaper.comscribd.com | High extraction efficiency, well-established. hawachfilterpaper.com | Time-consuming, large solvent volume required. scribd.com |

| Accelerated Solvent Extraction (ASE) | Use of elevated temperatures and pressures to speed up extraction. thermofisher.com | Fast, automated, reduced solvent consumption. thermofisher.com | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent. boku.ac.at | "Green" technique, gentle on thermally sensitive compounds. boku.ac.at | High initial equipment cost. |

Solid-Phase Extraction and Microextraction Approaches for Trace Analysis

For the analysis of trace amounts of 1-pentatriacontanol, pre-concentration and purification steps are often necessary following initial extraction.

Solid-Phase Extraction (SPE): SPE is a valuable technique for sample clean-up and fractionation. researchgate.net After initial extraction, the extract can be passed through an SPE cartridge containing a solid adsorbent (e.g., silica (B1680970) gel, aminopropyl). researchgate.net By choosing appropriate solvents for elution, different classes of compounds can be separated. For example, after removing hydrocarbons, a fraction containing alcohols and sterols can be eluted. researchgate.net Sterols can then be further removed using aminopropyl solid-phase extraction columns to isolate the alcohol fraction. researchgate.net This method is crucial for removing interfering compounds prior to chromatographic analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a coated fiber to adsorb analytes from a sample, either directly or from the headspace. iastate.edutandfonline.com The adsorbed compounds are then thermally desorbed in the injector of a gas chromatograph. tandfonline.com Recent developments have shown the utility of novel SPME coatings, such as polyaniline-ionic liquid based coatings, for the effective microextraction of trace fatty alcohols. rsc.orgrsc.org These methods offer high sensitivity, with detection limits in the low ng/mL range. rsc.org

Derivatization Methods for Enhanced Chromatographic Separation and Detection (e.g., Silylation, Acylation)

Due to their high boiling points and polar hydroxyl groups, long-chain alcohols like 1-pentatriacontanol are often not ideal for direct gas chromatographic analysis. nih.govphenomenex.blog Derivatization is a chemical modification process used to convert these analytes into less polar, more volatile, and more thermally stable forms, thereby improving their chromatographic behavior and detection. nih.govphenomenex.blogjfda-online.com

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols. phenomenex.blog The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. phenomenex.blogsigmaaldrich.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comgerli.commpob.gov.myresearchgate.net The reaction is typically carried out by heating the sample with the reagent, and the resulting TMS-ether is then directly injected into the GC. gerli.commpob.gov.my This process significantly improves the volatility and thermal stability of the long-chain alcohol. nih.gov

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an anhydride (B1165640) (e.g., heptafluorobutyric anhydride - HFBA, pentafluoropropionic anhydride - PFPA, trifluoroacetic anhydride - TFAA), to form an ester. nih.govresearchgate.net This method also increases volatility and can enhance detection, particularly with electron capture detectors if fluorinated reagents are used. nih.gov

| Derivatization Method | Reagent Example(s) | Resulting Derivative | Purpose |

| Silylation | BSTFA + TMCS gerli.commpob.gov.myresearchgate.net | Trimethylsilyl (TMS) ether sigmaaldrich.com | Increases volatility, improves thermal stability, enhances chromatographic separation. nih.govphenomenex.blog |

| Acylation | HFBA, PFPA, TFAA nih.gov | Ester nih.gov | Increases volatility, can enhance detector response. jfda-online.comnih.gov |

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate 1-pentatriacontanol from other components in the mixture and for its subsequent quantification and identification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Quantification

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of fatty alcohols. mpob.gov.myresearchgate.netives-openscience.eu After separation on a capillary column, the eluting compounds are burned in a hydrogen-air flame. perkinelmer.com The resulting ions create a current that is proportional to the amount of carbon atoms entering the detector, allowing for accurate quantification.

For the analysis of long-chain alcohols, a high-temperature capillary column is necessary. researchgate.net A typical method involves injecting the derivatized sample into a GC-FID system with an appropriate temperature program to ensure the elution of these high-boiling-point compounds. researchgate.netscirp.org For instance, a method for analyzing palm-based fatty alcohols used a temperature program that ramped up to 320°C. researchgate.net The precision of GC-FID is generally high, with low coefficients of variation reported for repeated analyses. mpob.gov.myresearchgate.net Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and a calibration curve generated from standards of known concentrations. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the identification and structural confirmation of 1-pentatriacontanol. nih.govrsc.org As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. core.ac.uk

The identification of 1-pentatriacontanol is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. scirp.org In the absence of a standard, the fragmentation pattern can provide strong evidence for its structure. For TMS-derivatized long-chain alcohols, characteristic fragment ions are observed that aid in identification. rsc.orgnih.gov For example, a key fragment often corresponds to the loss of a methyl group (M-15) from the TMS ether. rsc.org GC-MS is also invaluable for identifying other long-chain alcohols and related compounds that may be present in the sample. cleaninginstitute.orgpnas.org High-temperature GC/MS methods have been developed specifically for the direct analysis of wax esters, which are composed of long-chain fatty acids and long-chain alcohols. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Evaporative Light Scattering Detector - ELSD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds like 1-pentatriacontanol. When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC becomes a particularly effective tool for detecting compounds that lack a UV chromophore. go-jsb.co.uk

The principle of ELSD involves three stages: nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. This detection method is nearly universal for any analyte that is less volatile than the mobile phase. chromatographyonline.com For long-chain alcohols, HPLC-ELSD offers a significant advantage as it does not require derivatization, which is often a prerequisite for gas chromatography. mdpi.com

Optimizing ELSD parameters, such as nebulizer gas pressure and evaporation temperature, is crucial for achieving high sensitivity. mdpi.com Lowering the evaporation temperature can be particularly beneficial for semi-volatile compounds. go-jsb.co.ukchromatographyonline.com The response of the ELSD is related to the mass of the analyte, but it is not always linear and can be influenced by the analyte's physical properties and the mobile phase composition. mdpi.com Therefore, for accurate quantification, calibration with an appropriate standard is necessary.

A typical HPLC-ELSD method for long-chain alcohols might employ a C18 reversed-phase column with a gradient elution using a mixture of solvents like acetonitrile (B52724) and water. gerli.com The method can be validated for linearity, precision, and accuracy to ensure reliable quantification. nih.gov

Table 1: HPLC-ELSD Parameters for Long-Chain Alcohol Analysis

| Parameter | Typical Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good separation of non-polar compounds like long-chain alcohols. |

| Mobile Phase | Gradient of Acetonitrile/Water or Isopropanol/Hexane (B92381)/Water | Allows for the elution of a wide range of compounds with varying polarities. gerli.comnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |

| Injection Volume | 10-50 µL | Dependent on sample concentration and method sensitivity. nih.gov |

| ELSD Nebulizer Temperature | 30-50 °C | Lower temperatures can improve the signal-to-noise ratio for semi-volatile analytes. mdpi.com |

| ELSD Evaporator Temperature | 40-70 °C | Must be sufficient to evaporate the mobile phase without volatilizing the analyte. |

| ELSD Gas Flow Rate (Nitrogen) | 1.0-2.0 L/min | Affects droplet size during nebulization and influences sensitivity. nih.gov |

Two-Dimensional Gas Chromatography (GCxGC) for High-Resolution Separation of Complex Mixtures

For highly complex samples containing a multitude of structurally similar compounds, one-dimensional gas chromatography (1D-GC) may not provide sufficient resolution. azom.com In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. longdom.org This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. longdom.org

In a GCxGC system, the entire effluent from the first-dimension column is sequentially transferred to the second-dimension column via a modulator. gcms.cz The first dimension typically separates compounds based on their volatility, while the second dimension provides a separation based on polarity. longdom.org This results in a structured two-dimensional chromatogram, where chemically similar compounds appear in specific regions of the plot, aiding in their identification. azom.comgcms.cz

The increased peak capacity of GCxGC is particularly beneficial for the analysis of complex lipid mixtures, which can contain a wide array of fatty alcohols, fatty acids, and other lipid classes. aocs.orgnih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and sensitive detection, allowing for the identification of trace components in a sample. nih.gov Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of long-chain alcohols for GC analysis. nih.gov

Table 2: Typical GCxGC-TOF-MS Setup for Lipid Analysis

| Component | Specification | Purpose |

| First-Dimension Column | Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Separation based on boiling point/volatility. aocs.org |

| Second-Dimension Column | Polar (e.g., 1-2 m x 0.10 mm ID, 0.10 µm film) | Orthogonal separation based on polarity. aocs.org |

| Modulator | Cryogenic or Flow-based | Traps, focuses, and re-injects effluent from the 1D to the 2D column. aocs.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase for the separation. |

| Oven Temperature Program | Ramped from a low to a high temperature | Elutes compounds with a wide range of volatilities. |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Provides fast acquisition rates necessary for the narrow peaks from the 2D column and allows for mass spectral identification. nih.gov |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. core.ac.uk For 1-pentatriacontanol, ¹H and ¹³C NMR spectra provide crucial information about the different types of protons and carbons present in the molecule.

The ¹H NMR spectrum of 1-pentatriacontanol is expected to show characteristic signals for the terminal methyl group (a triplet), the long chain of methylene (B1212753) groups (a large, broad signal), and the methylene group adjacent to the hydroxyl group (a triplet). The proton of the hydroxyl group itself will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum will show distinct signals for the terminal methyl carbon, the numerous methylene carbons in the chain (which may overlap), the carbon bearing the hydroxyl group (downfield shifted), and the carbon adjacent to it.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pentatriacontanol (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃- (C-35) | ~0.88 (triplet) | ~14.1 |

| -(CH₂)₃₂- (C-3 to C-34) | ~1.25 (broad singlet) | ~22.7 - 31.9 |

| -CH₂-CH₂OH (C-2) | ~1.57 (multiplet) | ~32.8 |

| -CH₂-OH (C-1) | ~3.64 (triplet) | ~63.1 |

| -OH | Variable (singlet) | - |